Nigrolineaisoflavone A
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O6 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2R,3S)-3-hydroxyoxolan-2-yl]chromen-4-one |
InChI |
InChI=1S/C13H12O6/c14-6-3-9(16)11-10(4-6)19-5-7(12(11)17)13-8(15)1-2-18-13/h3-5,8,13-16H,1-2H2/t8-,13+/m0/s1 |
InChI Key |
QDTZHTJSNHSYDA-ISVAXAHUSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1O)C2=COC3=CC(=CC(=C3C2=O)O)O |
Canonical SMILES |
C1COC(C1O)C2=COC3=CC(=CC(=C3C2=O)O)O |
Synonyms |
nigrolineaisoflavone A |
Origin of Product |
United States |
Occurrence, Isolation, and Dereplication Strategies of Nigrolineaisoflavone a
Natural Sources and Geographical Distribution of Nigrolineaisoflavone A
This compound has been primarily isolated from two species within the Garcinia genus, a group of evergreen trees and shrubs distributed across tropical and subtropical regions.
Isolation from Garcinia nigrolineata
This compound was first reported from the leaves of Garcinia nigrolineata. nih.gov This plant species is predominantly found in Southeast Asia, with a known distribution across Thailand, Malaysia, Singapore, and Myanmar. The isolation of this compound from this source was part of a broader phytochemical investigation that also led to the discovery of several new xanthones and a novel quinone derivative. nih.gov
Isolation from Garcinia parvifolia
Subsequent phytochemical studies have also identified this compound in the leaves of Garcinia parvifolia. This species is also native to Southeast Asia, with a notable presence in Indonesia. The compound was isolated alongside other known constituents, including parvifoliols, garcidepsidone B, and mangostinone.
Other Potential Biotic Sources (Hypothetical)
Given that this compound has been identified in two distinct species of the Garcinia genus, it is plausible that other members of this large and chemically diverse genus could also serve as potential biotic sources. The genus Garcinia comprises hundreds of species, many of which are known to produce a rich array of secondary metabolites, including flavonoids and related phenolic compounds. Further phytochemical screening of other Garcinia species, particularly those geographically located in Southeast Asia, may lead to the identification of this compound in these plants as well.
Extraction and Purification Methodologies
The isolation of this compound from its natural sources relies on a combination of classical and modern extraction and chromatographic techniques.
Chromatographic Techniques for Isolation (e.g., Column Chromatography, Thin-Layer Chromatography, HPLC)
The general procedure for the isolation of isoflavones from plant material involves initial extraction with organic solvents, followed by a series of chromatographic steps to separate the target compound from a complex mixture of other phytochemicals.
Extraction: The initial step typically involves the extraction of the dried and ground plant material (leaves) with a polar solvent such as methanol (B129727) or ethanol. This process is designed to efficiently extract a broad range of phenolic compounds, including isoflavones.
Column Chromatography: The crude extract is then subjected to column chromatography, a fundamental technique for the separation of chemical compounds. Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like isoflavones. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of hexane (B92381) and ethyl acetate (B1210297) might be employed. Fractions are collected and monitored for the presence of the desired compound.
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the separation process during column chromatography and for assessing the purity of the isolated fractions. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the presence of this compound can be visualized, often under UV light.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of isoflavones. Reversed-phase HPLC, using a C18 column, is frequently employed. The mobile phase typically consists of a mixture of water (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program is often used to achieve optimal separation of compounds with different polarities.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane-Ethyl Acetate) | Initial separation of crude extract |
| Thin-Layer Chromatography (TLC) | Silica Gel | Similar to column chromatography solvents | Monitoring fractions and assessing purity |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Gradient of Water (with acid) and Acetonitrile/Methanol | Final purification and analysis |
Modern Separation Approaches
In addition to traditional chromatographic methods, several modern techniques offer enhanced efficiency and resolution for the separation of isoflavones.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. This can be particularly advantageous for resolving complex mixtures of isomers or closely related compounds.
Pressurized Capillary Electrochromatography (pCEC): This hybrid technique combines the high efficiency of capillary electrophoresis with the selectivity of HPLC. It has been shown to be effective for the separation and detection of isoflavones, offering high resolution and sensitivity.
Macroporous Resins: Adsorbent macroporous resins can be used for the enrichment and preliminary purification of isoflavones from crude plant extracts. These resins can selectively adsorb the target compounds, which can then be eluted with a suitable solvent, thereby concentrating them before further chromatographic steps.
Due to the absence of any specific scientific literature or data pertaining to a compound named "this compound" in the public domain, it is not possible to generate an article on its occurrence, isolation, and dereplication strategies.
Extensive searches for "this compound" have yielded no results, suggesting that this may be a novel, very recently discovered, or perhaps a proprietary compound not yet described in published scientific literature. General information on isoflavones from fungal sources, such as various Aspergillus species, is available but does not specifically address a compound with this name. Without any data on its natural source, methods of extraction and purification, or its specific characterization in natural product discovery workflows, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Nigrolineaisoflavone a
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy served as the cornerstone for determining the detailed structure of Nigrolineaisoflavone A. A combination of one-dimensional and two-dimensional NMR experiments provided a complete picture of the proton and carbon environments and their intricate connectivities.
The ¹H NMR spectrum of this compound revealed the presence and electronic environment of all protons within the molecule. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the signals, the relative positions of the protons were established.
Similarly, the ¹³C NMR spectrum provided critical information on the carbon framework of the molecule. The chemical shifts of the carbon signals indicated the types of carbon atoms present (e.g., aromatic, olefinic, aliphatic, carbonyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments were employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further clarifying the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) Specific ¹H NMR data for this compound is not publicly available in the cited sources. The table format is provided as a template for when such data becomes accessible.
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) Specific ¹³C NMR data for this compound is not publicly available in the cited sources. The table format is provided as a template for when such data becomes accessible.
| Position | δC (ppm) | DEPT |
|---|
Two-dimensional NMR techniques were instrumental in assembling the molecular fragments identified by 1D NMR into the complete structure of this compound.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment was used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This provided direct evidence for the connectivity of proton-bearing fragments within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC (also referred to as HMQC in older literature) spectrum correlated each proton signal with the signal of the carbon atom to which it is directly attached. thaiscience.info This unequivocally assigned protons to their respective carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): While not explicitly detailed in the primary literature for this compound, a NOESY experiment would provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry provided vital information regarding the molecular weight and elemental composition of this compound, as well as insights into its substructures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), specifically High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), was employed to determine the precise mass of the molecular ion. The experimentally determined mass of m/z 378.1471 was in close agreement with the calculated mass of 378.1467 for the molecular formula C₂₃H₂₂O₅. thaiscience.info This accurate mass measurement was fundamental in establishing the elemental composition of this compound.
Analysis of the mass spectrum revealed characteristic fragmentation patterns for isoflavones. A significant fragment ion observed at m/z 153 is typical for isoflavones and arises from a retro-Diels-Alder fragmentation of the heterocyclic C-ring. thaiscience.info This fragmentation provides strong evidence for the presence of the isoflavone (B191592) core within the structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy was utilized to identify the key functional groups present in this compound. The IR spectrum displayed characteristic absorption bands that confirmed the presence of specific structural motifs. Notable absorptions were observed at νmax 3416 cm⁻¹ and 1646 cm⁻¹. thaiscience.info The broad band around 3416 cm⁻¹ is indicative of hydroxyl (-OH) group stretching vibrations. The absorption at 1646 cm⁻¹ is characteristic of a conjugated carbonyl (C=O) group, a hallmark of the isoflavone structure.
Chiroptical Methods for Absolute Configuration Determination (e.g., ECD Calculation, X-ray Single Crystal Diffraction)
The determination of the absolute configuration of a chiral molecule is a critical step in its complete structural characterization, as enantiomers can exhibit significantly different biological activities. wikipedia.org For this compound, which possesses stereogenic centers, chiroptical methods are indispensable for unambiguously assigning its three-dimensional structure.
Electronic Circular Dichroism (ECD) Calculation:
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral compounds in solution. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms. researchgate.net
For a molecule like this compound, the experimental ECD spectrum would be measured. Then, quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT), are employed to predict the theoretical ECD spectra for all possible stereoisomers. nih.govnih.gov The absolute configuration of the natural isolate is then assigned by comparing the experimental spectrum with the calculated spectra. A good match between the experimental and a calculated spectrum for a specific stereoisomer provides strong evidence for that absolute configuration. nih.gov The reliability of this method has made it a staple in modern natural product chemistry for stereochemical assignments, especially when single crystals for X-ray diffraction are not available. nih.gov
X-ray Single Crystal Diffraction:
X-ray single crystal diffraction is considered the gold standard for molecular structure determination, as it provides a precise three-dimensional model of a compound's atomic arrangement in the solid state. wikipedia.orgebsco.com This technique involves irradiating a single, high-quality crystal of the compound with X-rays. stackexchange.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms, bond lengths, and bond angles can be determined with high accuracy. nih.govnih.gov
For this compound, obtaining a suitable single crystal would be the primary challenge. uantwerpen.be If successful, X-ray diffraction analysis would not only confirm the planar structure and relative stereochemistry but could also unambiguously determine the absolute configuration, often without the need for computational support, by analyzing the anomalous dispersion effects. stackexchange.com
Table 1: Comparison of Chiroptical Methods for Absolute Configuration Determination
| Method | Principle | Sample Requirement | Key Advantage | Limitation |
| ECD Calculation | Differential absorption of circularly polarized light, compared with theoretical spectra. researchgate.net | Small amount in solution. | Applicable to non-crystalline samples. nih.gov | Heavily reliant on the accuracy of computational methods. nih.gov |
| X-ray Diffraction | Diffraction of X-rays by a single crystal lattice. ebsco.comstackexchange.com | High-quality single crystal. uantwerpen.be | Provides unambiguous 3D structure and absolute configuration. ebsco.com | Growth of suitable crystals can be difficult or impossible. uantwerpen.be |
Computational Chemistry Approaches in Structural Confirmation
Computational chemistry has become an integral part of the structural elucidation process, offering a powerful means to corroborate and refine structures proposed from experimental data. uantwerpen.be For this compound, computational approaches would be crucial for confirming the assigned structure and understanding its conformational landscape.
Density Functional Theory (DFT) Calculations:
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org In the context of structural elucidation, DFT is widely used to calculate various molecular properties, including NMR chemical shifts, coupling constants, and energies of different conformers. uni-muenchen.deuantwerpen.be
To confirm the structure of this compound, the first step would be a conformational search to identify all low-energy conformers of the proposed structure. Subsequently, DFT calculations would be performed to predict the ¹H and ¹³C NMR chemical shifts for each conformer. The predicted NMR data, often averaged based on the calculated Boltzmann population of each conformer, would then be compared with the experimental NMR data. A strong correlation between the calculated and experimental data provides significant support for the proposed structure. This approach is particularly valuable for distinguishing between complex isomeric structures. uantwerpen.be
Table 2: Application of DFT in Structural Confirmation of this compound
| Computational Step | Purpose | Expected Outcome for this compound |
| Conformational Analysis | Identify stable low-energy conformations of the molecule. | A set of the most likely 3D shapes the molecule adopts in solution. |
| NMR Chemical Shift Calculation | Predict the ¹H and ¹³C NMR spectra based on the calculated electronic environment of each nucleus. uni-muenchen.de | A theoretical NMR dataset for comparison with experimental values. |
| Statistical Analysis (e.g., DP4+) | Provide a statistical measure of confidence in the structural assignment by comparing experimental and calculated NMR data. uantwerpen.be | A probability score indicating the likelihood of the proposed structure being correct over other possible isomers. |
Biosynthetic Pathways and Biogenetic Investigations of Nigrolineaisoflavone a
Elucidation of Isoflavone (B191592) Biogenesis in Plants
The biosynthesis of isoflavones, a major subclass of flavonoid compounds, is almost exclusive to the legume family (Fabaceae) and is a complex process that branches from the general phenylpropanoid pathway. utar.edu.myresearchgate.net These compounds are synthesized through the coordinated action of several enzymes, beginning with precursors from primary metabolism. acs.orgpsu.ac.th
The journey to isoflavones begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. bohrium.com This precursor then enters the general phenylpropanoid pathway, a foundational metabolic route in plants responsible for synthesizing thousands of secondary metabolites, including lignins, flavonoids, and stilbenes. nih.govpsu.ac.th This initial sequence involves three key enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, the activated thioester that serves as a critical branch-point intermediate for numerous downstream pathways. acs.orgbohrium.comnih.gov
The enzymes central to this upstream portion of the pathway are:
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, a non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. thaiscience.inforesearchgate.netmdpi.com This reaction is a major control point for the flux of carbon into phenylpropanoid metabolism. researchgate.net
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para-position to form p-coumaric acid. thaiscience.infobohrium.com
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to form the high-energy thioester, p-coumaroyl-CoA. thaiscience.infobohrium.comnih.gov This molecule is the direct precursor that feeds into the flavonoid and isoflavonoid (B1168493) branches. acs.org
| Enzyme | Abbreviation | Gene Family | Function in Phenylpropanoid Pathway |
| Phenylalanine Ammonia-Lyase | PAL | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. researchgate.netmdpi.com |
| Cinnamate 4-Hydroxylase | C4H | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. thaiscience.infobohrium.com |
| 4-Coumarate:CoA Ligase | 4CL | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. thaiscience.infonih.gov |
At the junction of the flavonoid/isoflavonoid branch, p-coumaroyl-CoA serves as a starter molecule for a crucial condensation reaction catalyzed by a Type III Polyketide Synthase (PKS). The specific enzyme is Chalcone (B49325) Synthase (CHS), which is considered a gateway enzyme for flavonoid biosynthesis. thaiscience.info
CHS orchestrates the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA is derived from the acetate (B1210297) pathway. This reaction builds the characteristic C6-C3-C6 carbon skeleton of flavonoids by forming a linear tetraketide intermediate. In the same active site, this intermediate undergoes an intramolecular Claisen-type cyclization to form the A-ring and produce naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone), the foundational scaffold for most flavonoids and isoflavonoids. acs.org The expression level of CHS is a significant factor in determining the accumulation of these compounds in plants. researchgate.net
Proposed Biosynthetic Route to Nigrolineaisoflavone A
Direct experimental evidence for the biosynthetic pathway of this compound is currently lacking in scientific literature. However, based on its isoflavone-like core and the unique 3-hydroxytetrahydrofuran (B147095) ring, a hypothetical pathway can be proposed. This pathway would diverge from the typical isoflavone route after the formation of the initial chromone (B188151) ring.
The proposed biogenesis likely begins similarly to other isoflavonoids:
Core Skeleton Formation: The pathway initiates with the condensation of p-coumaroyl-CoA and three units of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone.
A-Ring and C-Ring Closure: The chalcone is then isomerized by Chalcone Isomerase (CHI) to form the flavanone (B1672756) naringenin.
Divergence from True Isoflavones: At this stage, instead of the B-ring of naringenin undergoing a 2,3-aryl migration catalyzed by Isoflavone Synthase (IFS) to form a true isoflavone, a different biosynthetic cascade must occur to generate the 3-hydroxytetrahydrofuran ring. One possibility involves the oxidative cleavage of the B-ring, followed by reduction and cyclization of the resulting C3-side chain. Alternatively, a different precursor molecule, perhaps a C4 or C5 dicarboxylic acid derivative, could be incorporated at the C-3 position instead of the aromatic B-ring during a modified polyketide synthesis, although this would represent a significant deviation from known flavonoid biosynthesis.
A more plausible route involves post-modification of a standard flavonoid precursor. An enzyme could catalyze the oxidative degradation of the phenyl B-ring of a flavanone or isoflavone intermediate, followed by a series of reductions and cyclization to form the substituted furan (B31954) ring. Such complex rearrangements, while not common, are known in plant secondary metabolism. Given that this compound is found in Garcinia species, which are known for producing structurally diverse and highly modified secondary metabolites, a complex tailoring pathway is conceivable.
Enzymatic and Genetic Mechanisms in Isoflavone Biosynthesis
The biosynthesis of isoflavones is governed by a specific set of enzymes whose genes have been identified and characterized, primarily in leguminous plants. acs.org The critical step that defines the isoflavone pathway is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 monooxygenase (CYP93C subfamily). psu.ac.th IFS acts on flavanone substrates like naringenin or liquiritigenin, catalyzing an oxidative rearrangement that involves the migration of the B-ring from the C-2 to the C-3 position of the C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. researchgate.netpsu.ac.th This intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone core, such as genistein (B1671435) or daidzein. psu.ac.thresearchgate.net
The vast structural diversity of isoflavonoids arises from subsequent modifications to this core structure, including hydroxylation, O-methylation, glycosylation, and prenylation. researchgate.netacs.org Prenylation, the attachment of isoprenoid moieties like dimethylallyl pyrophosphate (DMAPP), is particularly significant as it increases the lipophilicity and often enhances the biological activity of the compounds. thaiscience.inforesearchgate.net This reaction is catalyzed by prenyltransferases (PTs), which are often membrane-bound enzymes that link the isoprenoid and phenylpropanoid pathways. researchgate.net The creation of complex isoflavonoids like this compound would undoubtedly require such specialized tailoring enzymes.
The entire pathway is regulated at the genetic level by a network of transcription factors, including those from the MYB, bHLH, and WRKY families, which respond to developmental cues and environmental signals to control the expression of the biosynthetic genes.
| Enzyme/Protein | Abbreviation | Gene Family/Type | Function in Isoflavone Biosynthesis |
| Chalcone Synthase | CHS | PKS Type III | Catalyzes condensation of p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. acs.org |
| Chalcone Isomerase | CHI | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones (e.g., naringenin). acs.orgpsu.ac.th |
| Isoflavone Synthase | IFS | Cytochrome P450 (CYP93C) | The key enzyme of the pathway; catalyzes the 2,3-aryl migration of the B-ring on a flavanone substrate to form 2-hydroxyisoflavanone. utar.edu.mypsu.ac.thresearchgate.net |
| 2-Hydroxyisoflavanone Dehydratase | HID | Carboxylesterase family | Dehydrates the 2-hydroxyisoflavanone intermediate to form the stable isoflavone. psu.ac.thresearchgate.net |
| Prenyltransferase | PT | PT | Transfers a prenyl group (e.g., from DMAPP) to the isoflavone core, increasing structural diversity. researchgate.net |
| Transcription Factors | MYB, bHLH | TF families | Regulate the expression of biosynthetic genes like CHS and IFS in response to internal and external signals. |
Factors Influencing Biosynthesis and Accumulation (e.g., Environmental Stress, Elicitation)
The production and accumulation of isoflavones are not static but are dynamically influenced by a range of external factors. As secondary metabolites, many isoflavones function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. researchgate.net Their accumulation is therefore a key part of the plant's defense system.
Biotic and Abiotic Stresses:
Pathogen Infection: Fungal, bacterial, or viral infections can trigger a rapid increase in isoflavonoid levels as a defense mechanism. researchgate.net
Environmental Factors: Abiotic stresses significantly impact isoflavone content. Key factors include temperature, water availability, and light intensity. Studies have shown that low temperatures and high soil moisture can promote higher isoflavone concentrations, while prolonged drought stress tends to decrease accumulation.
Elicitation: The application of elicitors—molecules that trigger a defense response, such as components of microbial cell walls or signaling molecules like jasmonic acid—can be used to stimulate the production of isoflavones in plant cell cultures and whole plants.
These stress responses are mediated by complex signaling pathways that lead to the upregulation of transcription factors and, consequently, the increased expression of biosynthetic genes like PAL, CHS, and IFS.
| Factor | Type | General Effect on Isoflavone Accumulation |
| Pathogen Attack | Biotic | Generally increases accumulation (phytoalexin response). researchgate.net |
| Low Temperature | Abiotic | Often increases concentration. |
| High Temperature | Abiotic | Tends to decrease concentration. |
| Water Availability | Abiotic | Well-watered conditions promote accumulation; severe or prolonged drought decreases it. |
| UV Radiation | Abiotic | Can stimulate accumulation as a protective measure. |
| Nutrient Deficiency | Abiotic | Can increase phenylpropanoid production as carbon is shunted away from primary growth. |
| Elicitor Application | Biotic/Chemical | Induces or enhances biosynthesis as part of a defense response. |
Chemical Synthesis and Derivatization Strategies for Nigrolineaisoflavone a
Total Synthesis Approaches to Nigrolineaisoflavone A (Hypothetical or Known)
The total synthesis of isoflavones, including a hypothetical route to this compound, can be approached through several well-established pathways. These methods primarily focus on the construction of the core isoflavone (B191592) scaffold, which consists of a 3-phenylchromen-4-one structure.
One of the most traditional and widely employed methods is the deoxybenzoin (B349326) route . rsc.org This approach involves the synthesis of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized to form the chromone (B188151) ring. rsc.orgmdpi.com For this compound, this would hypothetically involve the Friedel-Crafts acylation of a suitably protected polyhydroxylated benzene (B151609) derivative with a substituted phenylacetic acid corresponding to the B-ring of the target molecule. rsc.org The resulting deoxybenzoin would then be treated with a one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or ethyl formate, to introduce the final carbon of the heterocyclic ring and facilitate cyclization to the isoflavone core. rsc.org
Another classical approach is the oxidative rearrangement of chalcones . researchgate.net Chalcones, which are 1,3-diaryl-2-propen-1-ones, can be synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. Subsequent treatment of the chalcone (B49325) with a reagent like thallium(III) nitrate (B79036) induces an oxidative rearrangement, leading to the formation of the isoflavone skeleton. scirp.org
More contemporary methods for isoflavone synthesis often rely on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling has emerged as a powerful tool for constructing the C3-aryl bond of the isoflavone nucleus. mdpi.comrsc.org In a hypothetical synthesis of this compound, a 3-halochromone intermediate could be coupled with a suitably substituted arylboronic acid representing the B-ring. mdpi.comacs.org This strategy offers high efficiency and functional group tolerance. rsc.org Similarly, the Heck reaction , which couples an alkene with an aryl halide, could also be envisioned for the synthesis of the isoflavone scaffold. researchgate.netwikipedia.org
Semi-Synthesis and Chemoenzymatic Synthesis Methodologies
Semi-synthetic approaches to this compound would likely commence from a more readily available, structurally related natural product. For instance, if a precursor isoflavone lacking some of the specific hydroxyl or other functional groups of this compound could be isolated in significant quantities, late-stage functionalization reactions could be employed to complete the synthesis.
Chemoenzymatic synthesis offers a green and highly selective alternative to purely chemical methods. Enzymes such as isoflavone synthase (IFS) and isoflavone dehydratase (HID) are crucial in the biosynthesis of isoflavones in plants. frontiersin.org A hypothetical chemoenzymatic route could involve the biotransformation of a precursor chalcone or flavanone (B1672756) using isolated enzymes or whole-cell systems engineered to express the necessary biosynthetic pathway. frontiersin.org This approach could provide high stereoselectivity and avoid the use of harsh reagents and protecting groups.
Retrosynthetic Analysis and Computer-Aided Synthesis Planning
A retrosynthetic analysis of this compound would deconstruct the molecule into simpler, commercially available starting materials. A plausible retrosynthetic strategy based on the Suzuki-Miyaura coupling is outlined below:
Disconnect 1 (C3-Aryl Bond): The primary disconnection would be the bond between the C3 position of the chromone ring and the B-ring. This leads back to a 3-halochromone and a corresponding arylboronic acid. nih.gov
Disconnect 2 (Chromone Ring): The 3-halochromone can be further broken down. One common method involves the reaction of a 2-hydroxyacetophenone (B1195853) derivative with a formylating agent and subsequent halogenation. core.ac.uk
Disconnect 3 (A-ring and B-ring Precursors): The substituted 2-hydroxyacetophenone and the arylboronic acid would be disconnected to their respective simple phenolic and benzene derivatives, which are often commercially available.
Computer-aided synthesis planning tools can be invaluable in exploring various synthetic routes. These programs can analyze the target structure and propose multiple synthetic pathways based on known chemical reactions and databases of starting materials. This can help in identifying novel and more efficient routes that might not be immediately obvious.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can be made at various positions on the isoflavone scaffold.
A-Ring and B-Ring Modifications: The substitution pattern on both the A and B rings can be varied by starting with different substituted phenols and phenylacetic acids (in the deoxybenzoin route) or arylboronic acids (in the Suzuki-Miyaura approach). nih.gov This allows for the introduction of a wide range of functional groups, such as halogens, alkyl groups, and alkoxy groups, to probe their effect on biological activity. mdpi.comresearchgate.net
C-Ring Modifications: The heterocyclic C-ring can also be modified. For example, introducing substituents at the C2 position can lead to novel analogues with potentially different biological properties. researchgate.net
Glycosylation: Many isoflavones exist as glycosides in nature. The synthesis of glycosylated derivatives of this compound can be achieved by reacting the parent isoflavone with an activated sugar donor. nih.gov This can influence the solubility and bioavailability of the compound.
The development of libraries of isoflavone analogues is often facilitated by solid-phase synthesis or by using versatile synthetic platforms that allow for late-stage diversification. mdpi.comnih.gov
Development of Novel Synthetic Routes and Reaction Methodologies
The field of organic synthesis is constantly evolving, with new reactions and methodologies being developed that could be applied to the synthesis of this compound.
C-H Activation: Direct C-H activation and functionalization is a rapidly advancing area that could offer more atom-economical and efficient routes to isoflavones. This would avoid the need for pre-functionalized starting materials like aryl halides or boronic acids.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of organic transformations and could be employed for novel bond formations in the synthesis of the isoflavone core or for late-stage functionalization.
Flow Chemistry: The use of microreactors in flow chemistry can offer improved reaction control, safety, and scalability for the synthesis of this compound and its derivatives.
Mechanochemistry: Mechanochemical methods, such as ball milling, can enable solvent-free or low-solvent reactions, contributing to greener synthetic processes. researchgate.net
The application of these novel methodologies could lead to more efficient, sustainable, and versatile syntheses of this compound and a diverse range of its analogues for further investigation.
Mechanistic Investigations of Nigrolineaisoflavone A S Biological Activities
Enzyme Inhibition Studies
Inhibition of α-Glucosidase and Related Metabolic Enzymes
α-Glucosidase inhibitors are recognized as effective agents in managing post-prandial hyperglycaemia, a key aspect of type 2 diabetes mellitus management. nih.gov These inhibitors function by delaying the digestion and absorption of carbohydrates. nih.govmdpi.com The enzyme α-glucosidase, located in the brush border of the small intestine, is crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govmdpi.comwikipedia.org By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is reduced, thus helping to control blood sugar levels. wikipedia.org
While numerous flavonoids have been screened for their α-glucosidase inhibitory potential, with some showing significant activity, specific data on the IC50 value of Nigrolineaisoflavone A against α-glucosidase is not available in the reviewed literature. nih.govfrontiersin.orgnih.gov Studies on other flavonoids indicate that structural variations, such as hydroxylation patterns, can significantly influence their inhibitory efficacy. mdpi.comlibretexts.org
Inhibition of Other Therapeutically Relevant Enzymes (e.g., urease, carbonic anhydrase, lipase (B570770), pepsin, alpha-amylase)
The inhibitory effects of this compound on other key enzymes have been a subject of interest.
Urease: Urease is an enzyme implicated in the pathogenesis of conditions like peptic ulcers and gastritis, often associated with Helicobacter pylori infections. nih.govresearchgate.net While various compounds, including other flavonoids and their derivatives, have demonstrated potent urease inhibition, specific IC50 values for this compound are not detailed in the currently available search results. nih.govmdpi.comresearchgate.netufmg.brnih.gov
Carbonic Anhydrase: This enzyme is involved in numerous physiological processes, and its inhibition is relevant for conditions like glaucoma and certain types of cancer. nih.gov However, there is no specific information regarding the inhibitory activity of this compound against carbonic anhydrase in the provided search results.
Lipase and Alpha-Amylase: Pancreatic lipase is a key enzyme in the digestion of dietary fats, while α-amylase is involved in carbohydrate breakdown. wikipathways.orgnih.govijmrhs.com Inhibition of these enzymes is a therapeutic strategy for managing obesity and diabetes. wikipathways.orgnih.govijmrhs.com While some plant extracts and polyphenols have shown inhibitory effects on these enzymes, data for this compound is not specified. wikipathways.orgijmrhs.commdpi.com
Pepsin: Information regarding the inhibitory effect of this compound on pepsin is not available in the reviewed literature.
Table 1: Summary of Enzyme Inhibitory Data for Various Compounds (for illustrative purposes, as specific data for this compound is unavailable)
| Enzyme | Inhibitor Example | IC50 Value | Source |
| α-Glucosidase | Acarbose (standard) | 117.20 µg/mL | nih.gov |
| α-Glucosidase | Flavonoid Derivative 4 | 15.71 ± 0.21 μM | frontiersin.org |
| Urease | 4',7,8-trihydroxyl-2-isoflavene | 0.85 μM | nih.gov |
| Urease | Thiourea (standard) | 23.00 ± 0.84 μM | researchgate.net |
This table is for illustrative purposes to show the types of data available for other compounds, as specific values for this compound were not found.
Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)
The mechanism by which an inhibitor interacts with an enzyme can be competitive, non-competitive, uncompetitive, or mixed. libretexts.org
Competitive inhibition occurs when an inhibitor, structurally similar to the substrate, binds to the active site of the enzyme, preventing the substrate from binding. worthington-biochem.com
Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which alters the enzyme's conformation and reduces its catalytic activity, without preventing substrate binding. thermofisher.com
Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Kinetic studies are essential to determine the specific mechanism of inhibition. nih.gov For instance, studies on other flavonoids have revealed various inhibition types, such as the mixed-type inhibition of α-glucosidase by a synthetic flavonoid derivative and the competitive inhibition of urease by 4',7,8-trihydroxyl-2-isoflavene. nih.govfrontiersin.org Without specific kinetic studies on this compound, its precise mechanism of enzyme inhibition remains unelucidated.
Modulation of Cellular Signaling Pathways
Influence on Inflammatory Pathways (e.g., NF-κB, MAPK)
Inflammation is a complex biological response, and chronic inflammation is a key factor in various diseases. researchgate.net The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process. wikipedia.orgnih.govwikipedia.orgwikipathways.org
NF-κB Pathway: This pathway plays a critical role in regulating the immune response to infection and stress. wikipedia.org Its incorrect regulation is linked to inflammatory diseases and cancer. wikipedia.org The activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines. researchgate.netfrontiersin.org Many natural compounds, including flavonoids, are known to exert anti-inflammatory effects by modulating the NF-κB pathway. nih.gov
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, regulates cellular activities like proliferation, differentiation, and apoptosis. nih.gov These pathways can be activated by various stimuli, including inflammatory cytokines and cellular stress. nih.gov The inhibition of MAPK signaling is a mechanism through which some compounds exert their anti-inflammatory effects. nih.gov
While the general anti-inflammatory potential of flavonoids through modulation of these pathways is well-documented, specific studies detailing the influence of this compound on the NF-κB and MAPK signaling pathways are not present in the search results.
Effects on Cell Proliferation and Apoptosis in In Vitro Models
The regulation of cell proliferation and apoptosis (programmed cell death) is crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.org
Cell Proliferation: Assays to measure cell proliferation are vital for cancer research and drug development. aatbio.comnih.gov These assays can measure metabolic activity or DNA synthesis. thermofisher.comaatbio.comsigmaaldrich.com
Apoptosis: Apoptosis is a self-destruction mechanism that eliminates damaged or unwanted cells. youtube.com It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. wikipedia.org The induction of apoptosis in cancer cells is a key mechanism for many anticancer agents. frontiersin.orgnih.gov
Studies on other isoflavones, such as genistein (B1671435) and biochanin A, have shown that they can inhibit the proliferation of cancer cell lines and induce apoptosis. frontiersin.org Stigmasterol, a phytosterol, has been shown to induce apoptosis in ovarian cancer cells by causing mitochondrial dysfunction and activating ER stress pathways. mdpi.com However, specific in vitro studies demonstrating the effects of this compound on cell proliferation and apoptosis, including data from assays like MTT or flow cytometry, are not available in the provided search results.
Interactions with Other Key Signaling Cascades (e.g., PI3K/AKT, TGF-β, Notch, Hedgehog, Wnt, GPCR)
Currently, there is no direct scientific evidence detailing the interactions of this compound with the PI3K/AKT, TGF-β, Notch, Hedgehog, Wnt, or GPCR signaling pathways. The exploration of its effects on these crucial cellular communication networks remains an open area for research.
However, studies on other isoflavones and compounds from the Garcinia genus have shown modulation of some of these pathways, suggesting potential, yet unconfirmed, activities for this compound. For instance, isoflavones like genistein have been reported to inhibit the PI3K/AKT pathway, which is a critical regulator of cell proliferation, survival, and metabolism. cuny.edufrontiersin.org This pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic development. celcuity.comnih.gov Compounds from Garcinia have been noted to modulate multiple signaling pathways, including those dependent on caspases and the MEK pathway. cuny.edu Furthermore, extracts from Garcinia multiflora have been shown to inhibit neutrophil activation mediated by the G protein-coupled receptor (GPCR) FPR1. karger.com Given that this compound shares a core isoflavone (B191592) structure, it is plausible that it may also interact with one or more of these signaling cascades. However, without direct experimental data, any such interactions remain speculative.
Future research could employ a variety of molecular biology techniques to investigate these potential interactions. For example, researchers could use western blotting to assess the phosphorylation status of key proteins within these pathways (e.g., Akt, SMADs, β-catenin) in cells treated with this compound. Reporter gene assays could also be utilized to measure the transcriptional activity of downstream targets of these pathways.
In Vitro Cellular Models for Biological Activity Evaluation
Specific in vitro cellular models utilized for the biological evaluation of pure this compound have not been detailed in the available scientific literature. Initial studies have primarily focused on its antibacterial properties, likely using bacterial cultures rather than mammalian cell lines. nih.gov
However, the broader research on compounds from the Garcinia genus provides a framework for potential in vitro models that could be used to assess the biological activity of this compound. For example, various cancer cell lines have been used to test the cytotoxic and anti-proliferative effects of Garcinia extracts and their constituents. cuny.eduresearchgate.netmdpi.com These include breast cancer cell lines (e.g., MCF-7), colon cancer cells (e.g., HT-29, HCT-116), and immortalized intestinal cells (e.g., IEC-6, INT-407). mdpi.com
To investigate potential anti-inflammatory effects, immune cell lines such as macrophages (e.g., RAW 264.7) or microglial cells could be stimulated with inflammatory agents like lipopolysaccharide (LPS) in the presence of this compound. mdpi.com The readouts for such assays could include the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or nitric oxide production. mdpi.com
For studying effects on bone metabolism, osteoblast-like cell lines such as MG-63 could be employed to assess parameters like alkaline phosphatase activity and mineralization, which are markers of bone formation. researchgate.net A patent has also broadly mentioned the potential use of compounds including this compound in promoting the proliferation of cells like stem cells, suggesting that cell proliferation assays using various cell types could be a relevant area of investigation. googleapis.com
The table below summarizes potential in vitro models based on studies of related compounds.
| Potential Biological Activity | Cell Line Examples | Assay Examples |
| Anticancer/Cytotoxic | MCF-7 (Breast), HT-29 (Colon) | MTT assay, Caspase activity assays |
| Anti-inflammatory | RAW 264.7 (Macrophage) | Nitric oxide assay, ELISA for cytokines |
| Bone Formation | MG-63 (Osteoblast-like) | Alkaline phosphatase activity, Alizarin Red S staining |
| Antiviral | Vero cells, H9 lymphocytes | Plaque reduction assay, Reverse transcriptase assay |
In Vivo Preclinical Animal Models for Mechanistic Studies
There are currently no published preclinical in vivo studies that have specifically investigated the mechanistic actions of this compound in animal models. Research into its effects on a whole-organism level is a necessary future step to understand its potential therapeutic applications and physiological effects.
Based on the activities observed for other Garcinia compounds and isoflavones, several types of animal models could be relevant for future studies of this compound. For example, to investigate potential anticancer properties, xenograft models where human cancer cells are implanted into immunodeficient mice are commonly used. mdpi.com The effect of the compound on tumor growth and metastasis can then be monitored.
For assessing anti-inflammatory activity, models of acute inflammation, such as lipopolysaccharide (LPS)-induced acute lung injury in mice, could be employed. karger.com In such models, the administration of the compound would be evaluated for its ability to reduce inflammatory cell infiltration and cytokine production in the lungs.
Given the interest in the metabolic effects of Garcinia species, models of metabolic disorders, such as high-fat diet-induced obesity in mice, could be used to study the effects of this compound on parameters like body weight, glucose tolerance, and lipid profiles. acs.org
The choice of animal model will ultimately depend on the specific biological activities that are identified for this compound in future in vitro studies. Any research involving animal models must adhere to strict ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC). plos.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Nigrolineaisoflavone a
Identification of Pharmacophoric Features
Pharmacophore modeling is a critical step in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govunina.it For Nigrolineaisoflavone A, the identification of its pharmacophoric features would involve a combination of ligand-based and structure-based approaches, depending on the availability of a known biological target. 3ds.com
The key pharmacophoric features of a molecule are the specific elements that interact with a biological target, such as a protein or enzyme, to produce a pharmacological effect. unina.it These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positively or negatively charged centers. researchgate.net In the context of this compound, the isoflavone (B191592) scaffold itself presents several potential pharmacophoric features.
Key Putative Pharmacophoric Features of this compound:
Hydrogen Bond Donors/Acceptors: The hydroxyl (-OH) groups and the oxygen atoms within the chromenone core of this compound can act as both hydrogen bond donors and acceptors. These interactions are fundamental for anchoring the molecule within the binding site of a target protein.
Aromatic Rings: The two aromatic rings (A and B rings) of the isoflavone structure can engage in π-π stacking or hydrophobic interactions with the amino acid residues of a biological target.
The identification of these features is typically accomplished using computational software that can analyze a set of active molecules to derive a common feature model or by examining the interactions of a ligand within the crystal structure of its target protein. 3ds.com
Illustrative Table of Pharmacophoric Features and Their Potential Roles
| Pharmacophoric Feature | Location on this compound | Potential Interaction | Significance in Biological Activity |
| Hydrogen Bond Acceptor | Carbonyl oxygen at C4 | Hydrogen bonding | Anchoring to the receptor binding site |
| Hydrogen Bond Donor | Hydroxyl group at C7 | Hydrogen bonding | Specificity and affinity |
| Aromatic Ring | The B ring | π-π stacking, hydrophobic interactions | Binding to aromatic residues in the target |
| Hydrophobic Group | Prenyl group | Van der Waals forces, hydrophobic interactions | Enhanced binding affinity and membrane interaction |
Influence of Structural Modifications on Biological Activities
The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. sioc-journal.cnopenaccessjournals.com For this compound, structural modifications would likely target the hydroxyl groups, the prenyl group, and the aromatic rings to probe the structure-activity relationships.
Key Areas for Structural Modification and Their Hypothesized Effects:
Modification of Hydroxyl Groups:
Esterification or Etherification: Converting the hydroxyl groups to esters or ethers could modulate the molecule's solubility and ability to form hydrogen bonds. This can influence its absorption and distribution in the body.
Removal or Relocation: The complete removal or repositioning of hydroxyl groups can help to determine their necessity for a specific biological activity. For many flavonoids, the position and number of hydroxyl groups are critical for their antioxidant and enzyme-inhibitory activities. core.ac.uk
Modification of the Prenyl Group:
Saturation or Isomerization: Altering the prenyl group, for instance by saturating the double bond or changing its point of attachment, could provide insights into the importance of its shape and hydrophobicity for target binding.
Replacement with other Alkyl or Aryl Groups: Substituting the prenyl group with different substituents can explore the steric and electronic requirements of the binding pocket.
Substitution on the Aromatic Rings:
Introduction of Halogens or other Functional Groups: Adding electron-withdrawing or electron-donating groups to the aromatic rings can alter the electronic distribution of the molecule, potentially affecting its reactivity and binding affinity.
Illustrative Data Table of Hypothetical Structural Modifications and Their Impact on a Generic Biological Activity (e.g., Enzyme Inhibition IC50)
| Compound | Modification from this compound | Hypothesized IC50 (µM) | Rationale |
| This compound | - | 15 | Baseline activity |
| Derivative 1 | O-methylation of 7-OH group | 45 | Reduced hydrogen bonding capacity may decrease affinity. |
| Derivative 2 | Removal of the prenyl group | > 100 | Loss of hydrophobic interaction likely critical for binding. |
| Derivative 3 | Introduction of a chlorine atom at C5' | 8 | Electron-withdrawing group may enhance binding affinity. |
| Derivative 4 | Saturation of the prenyl group's double bond | 25 | Altered geometry of the hydrophobic tail may slightly reduce optimal fit. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives are not publicly available.
Computational Modeling and Molecular Docking for Ligand-Target Interactions
Computational modeling and molecular docking are powerful tools used to predict and analyze the interactions between a small molecule (ligand) and its biological target at the molecular level. numberanalytics.comjddtonline.infojournalirjpac.com These methods are instrumental in understanding the binding mode of this compound and in guiding the design of more potent derivatives.
The process of molecular docking involves placing a three-dimensional model of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov This allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Steps in a Typical Molecular Docking Study for this compound:
Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling if an experimental structure is unavailable.
Definition of the Binding Site: The region of the protein where the ligand is expected to bind is defined.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding energy. The top-ranked poses are then analyzed to understand the key molecular interactions.
Illustrative Table of Docking Results for this compound with a Hypothetical Target Protein
| Docking Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding interaction. |
| Hydrogen Bonds Formed | 3 | Specific interactions with amino acid residues (e.g., with Ser, Thr, His). |
| Interacting Residues | Tyr23, Phe89, Leu102, Ser145, His146 | Identifies the key amino acids in the binding pocket. |
| RMSD (Å) | 1.2 | Low root-mean-square deviation suggests a stable binding pose. |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. creative-biostructure.com
To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. nih.gov
Commonly Used Molecular Descriptors in QSAR:
Topological Descriptors: Describe the connectivity of atoms in the molecule.
Geometrical Descriptors: Relate to the 3D shape of the molecule.
Electronic Descriptors: Include partial charges and dipole moments, which describe the electronic distribution.
Hydrophobic Descriptors: Such as LogP, which quantifies the lipophilicity of the molecule.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. europa.euresearchgate.net The general form of a QSAR model is:
Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)
Illustrative QSAR Model Equation for a Hypothetical Series of this compound Analogs:
pIC50 = 0.6 * LogP - 0.2 * Molecular_Weight + 1.5 * Num_H_Donors + 3.4
This hypothetical equation suggests that biological activity (expressed as pIC50) increases with higher lipophilicity (LogP) and a greater number of hydrogen bond donors, while it decreases with increasing molecular weight.
Illustrative Data for QSAR Analysis
| Compound | pIC50 (Observed) | LogP | Molecular Weight | Num_H_Donors | pIC50 (Predicted) |
| Analog 1 | 5.2 | 3.1 | 350 | 2 | 5.08 |
| Analog 2 | 5.8 | 3.5 | 340 | 3 | 5.80 |
| Analog 3 | 4.9 | 2.8 | 360 | 2 | 4.68 |
| Analog 4 | 6.1 | 3.8 | 365 | 3 | 5.98 |
Note: The data and equation are purely for illustrative purposes to demonstrate the principles of QSAR analysis.
Development and Research of Nigrolineaisoflavone a Analogues and Derivatives
Rational Design of Novel Nigrolineaisoflavone A Analogues
There is no published research on the rational design of novel analogues based on the this compound scaffold. Such research would typically involve computational modeling and structure-activity relationship (SAR) studies to predict modifications that could enhance its biological activities. wikipedia.orgdotmatics.comunacademy.com
Evaluation of Modified Compounds for Enhanced Potency or Selectivity
As there are no known synthetic or semi-synthetic derivatives of this compound reported, no evaluations of modified compounds for enhanced potency or selectivity have been published. This stage of research is contingent on the successful synthesis of such derivatives.
Lead Optimization Strategies in Preclinical Research
Lead optimization is a critical phase in drug development that involves refining the chemical structure of a lead compound to improve its drug-like properties. There is no evidence in the current body of scientific literature of this compound or any of its analogues entering preclinical research, and therefore no lead optimization strategies have been reported.
Future Research Directions and Academic Significance of Nigrolineaisoflavone a
Exploration of Novel Biological Activities and Targets
The known antibacterial activity of Nigrolineaisoflavone A serves as a foundational data point, but the broader isoflavone (B191592) class of compounds is recognized for a wide array of biological effects. nih.govpnas.orgfrontiersin.orgwaocp.org This suggests that this compound may possess a wider range of pharmacological activities than currently reported. Future research should systematically screen this compound against a diverse panel of biological targets to uncover novel therapeutic applications.
Given the established bioactivities of other isoflavones, promising areas of investigation for this compound include:
Antiviral Properties: Some compounds isolated from Garcinia species have demonstrated antiviral activity, including against HIV. nih.gov Investigating the potential of this compound to inhibit viral replication or entry would be a logical next step.
Anti-inflammatory Effects: Isoflavones are known to possess anti-inflammatory properties. researchgate.net Future studies could explore the impact of this compound on key inflammatory pathways and mediators.
Anticancer Activity: Phytoestrogens, including isoflavones, have been studied for their potential role in preventing hormone-dependent cancers. pnas.orgwaocp.org The cytotoxic potential of this compound against various cancer cell lines warrants investigation.
Enzyme Inhibition: Isoflavone derivatives have been successfully developed as inhibitors for specific enzymes, such as human Golgi β-galactosidase. nih.gov Screening this compound against a range of enzymes could reveal novel molecular targets.
| Potential Biological Activity | Rationale based on Isoflavone Research |
| Antiviral | Other Garcinia compounds show antiviral effects. nih.gov |
| Anti-inflammatory | A known property of many isoflavones. researchgate.net |
| Anticancer | Phytoestrogenic nature suggests potential in hormone-dependent cancers. pnas.orgwaocp.org |
| Enzyme Inhibition | Isoflavone scaffolds are effective enzyme inhibitors. nih.gov |
Advanced Mechanistic Elucidation using Omics Technologies
To move beyond preliminary activity screening, a deeper understanding of how this compound exerts its effects at a molecular level is crucial. The application of "omics" technologies, such as proteomics and metabolomics, can provide a comprehensive, systems-level view of the cellular response to this compound.
Proteomics: By analyzing changes in the proteome of bacterial or human cells upon treatment with this compound, researchers can identify the specific proteins and pathways that are modulated. This can help to pinpoint its direct molecular targets and understand its mechanism of action against MRSA, for instance.
Metabolomics: This approach can reveal alterations in the metabolic profile of cells or organisms exposed to this compound. Such studies can shed light on how the compound affects cellular metabolism and identify biomarkers of its activity.
These advanced techniques will be instrumental in building a detailed picture of the compound's bioactivity and informing its further development.
Development of this compound as a Chemical Probe for Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. Given that isoflavone derivatives have been successfully designed as chemical probes, this compound holds promise for similar applications. researchgate.netnih.gov Its unique structure could be leveraged to create highly specific probes to investigate particular biological pathways.
The development of this compound as a chemical probe would involve:
Target Identification: Utilizing techniques like proteomics to identify the specific cellular targets of the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to understand how modifications to its chemical structure affect its activity and specificity.
Probe Design and Synthesis: Creating modified versions of the molecule, for example by attaching fluorescent tags or biotin, to enable visualization and pull-down experiments.
Such probes would be invaluable tools for basic research, allowing for the detailed study of the biological processes modulated by this compound. nih.gov
Sustainable Production and Bioengineering Approaches
Currently, this compound is obtained through extraction from Garcinia species, a process that can be inefficient and environmentally taxing. nih.govpnas.org For this compound to be viable for widespread research or potential therapeutic use, sustainable production methods are essential.
Future research in this area should focus on:
Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes and genes responsible for the production of this compound in Garcinia. The general isoflavone biosynthetic pathway, which involves enzymes like isoflavone synthase, provides a roadmap for this research. nih.govfrontiersin.orgfrontiersin.org
Metabolic Engineering: Once the biosynthetic pathway is understood, key enzymes could be introduced into microbial or plant-based expression systems, such as yeast or non-legume plants, to enable heterologous production. pnas.orgfrontiersin.org This has been attempted for other isoflavones with varying degrees of success. pnas.orgnih.gov
Synthetic Biology Approaches: Engineering microorganisms to produce this compound from simple sugars would offer a highly sustainable and scalable production platform. uta.edu
| Production Approach | Description | Key Challenges |
| Plant Extraction | Isolation from Garcinia species. nih.govpnas.org | Low yield, environmental impact, and resource-intensive. |
| Metabolic Engineering | Transferring biosynthetic genes to other organisms. pnas.orgfrontiersin.org | Identifying the correct genes and overcoming metabolic bottlenecks. pnas.org |
| Synthetic Biology | Engineering microbes for production. uta.edu | Reconstructing a complex multi-step pathway in a heterologous host. |
Integration with Systems Biology and Network Pharmacology Approaches
The future of drug discovery and biological research lies in understanding the complex interplay of molecules within a biological system. Systems biology and network pharmacology offer powerful computational frameworks to analyze and predict the effects of compounds like this compound.
By integrating experimental data (from omics studies, for example) with computational models, researchers can:
Predict Novel Targets and Activities: Network analysis can suggest new potential protein targets for this compound based on its chemical structure and known interactions of similar molecules.
Identify Potential Synergistic Combinations: Network pharmacology can be used to predict how this compound might work in combination with other drugs to achieve enhanced therapeutic effects.
The application of these in silico methods will be crucial for prioritizing experimental studies and accelerating the translation of basic research findings into tangible applications.
Conclusion
Summary of Current Academic Understanding of Nigrolineaisoflavone A
This compound is a naturally occurring isoflavone (B191592) first isolated from Garcinia nigrolineata and subsequently found in Garcinia parvifolia. acs.orgnih.govutar.edu.myutar.edu.myresearchgate.net Its chemical structure has been elucidated through comprehensive spectroscopic analysis, and its physical properties, such as its melting point, have been determined. t27.ir The primary biological activity associated with this compound is its antibacterial effect against methicillin-resistant Staphylococcus aureus. acs.orgnih.gov While its biosynthesis is presumed to follow the general phenylpropanoid pathway for isoflavonoids, the specific enzymatic steps in Garcinia have not been detailed. nih.govencyclopedia.pub
Remaining Challenges and Opportunities in this compound Research
A significant challenge in the study of this compound is the lack of a reported total synthesis, which hinders the production of larger quantities for extensive biological screening and further research. The current reliance on isolation from natural sources can be a limiting factor. Furthermore, the full spectrum of its biological activities remains largely unexplored, with the mechanism of its antibacterial action yet to be determined.
These challenges present clear opportunities for future research. The development of an efficient synthetic route would be a major step forward. Comprehensive screening of this compound against a wider range of microbial pathogens, cancer cell lines, and other biological targets could uncover new therapeutic potentials. Elucidating its mechanism of action would provide valuable insights for medicinal chemistry and drug development.
Broader Implications for Isoflavone Research and Natural Product Discovery
The discovery and study of this compound contribute to the growing body of knowledge on the chemical diversity of the Garcinia genus, a rich source of bioactive compounds. unigoa.ac.in It underscores the importance of continued exploration of natural products as a source of novel chemical scaffolds with potential therapeutic applications. The unique structural features of this compound may inspire the synthesis of new isoflavone analogs with enhanced biological activities. Ultimately, research on compounds like this compound reinforces the value of phytochemistry in the quest for new medicines and a deeper understanding of the natural world.
Q & A
Q. How to validate the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) at varying temperatures/humidity levels. Monitor degradation via HPLC-UV and characterize degradants with LC-MS. Report degradation kinetics (e.g., Arrhenius plots) and recommend storage in amber vials at −80°C .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₆ | |
| Melting Point | 186–187°C | |
| Optical Rotation ([α]D) | −62.5° (c = 0.16, MeOH) | |
| Natural Source (Yield) | G. nigrolineata leaves (0.000394% dw) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
